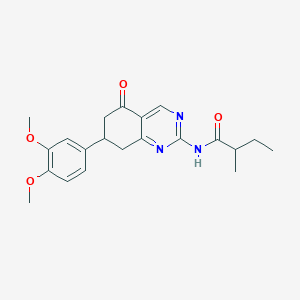

N-(7-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-methylbutanamide

Description

N-(7-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-methylbutanamide is a quinazoline derivative featuring a tetrahydroquinazoline core substituted with a 3,4-dimethoxyphenyl group and a 2-methylbutanamide side chain. This compound belongs to a class of heterocyclic molecules known for their diverse pharmacological activities, including anti-inflammatory, anticancer, and receptor-modulating properties. Its molecular formula is inferred to be C₂₃H₂₅N₃O₄ (based on structural analogs in and ), with a predicted molecular weight of approximately 407.47 g/mol.

Synthesis of this compound typically involves multi-step organic reactions, including cyclization of substituted anilines and carbonyl compounds, followed by functionalization of the quinazoline core. Advanced techniques such as microwave-assisted synthesis and continuous flow reactors are employed to optimize reaction efficiency and scalability .

Properties

IUPAC Name |

N-[7-(3,4-dimethoxyphenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]-2-methylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O4/c1-5-12(2)20(26)24-21-22-11-15-16(23-21)8-14(9-17(15)25)13-6-7-18(27-3)19(10-13)28-4/h6-7,10-12,14H,5,8-9H2,1-4H3,(H,22,23,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKBMQUVJZPOTMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)NC1=NC=C2C(=N1)CC(CC2=O)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-methylbutanamide typically involves multiple steps, starting with the preparation of the quinazolinone core. The key steps include:

Formation of the Quinazolinone Core: This involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinazolinone ring.

Introduction of the Dimethoxyphenyl Group: This step involves the coupling of the dimethoxyphenyl group to the quinazolinone core using reagents such as dimethoxybenzoyl chloride and a base like DIPEA (N,N-diisopropylethylamine) in a solvent like dichloromethane.

Attachment of the Methylbutanamide Side Chain:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and large-scale reactors to handle the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(7-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-methylbutanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert ketone groups to alcohols or amines.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents on the aromatic ring.

Scientific Research Applications

The compound N-(7-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-methylbutanamide is a complex organic molecule that has garnered attention in various scientific research applications. This article explores its applications across different fields, including medicinal chemistry, pharmacology, and materials science.

Molecular Formula

The molecular formula of the compound is , indicating the presence of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) atoms.

Structural Features

The compound features a tetrahydroquinazoline core, which is known for its diverse biological activities. The presence of the 3,4-dimethoxyphenyl group enhances its potential for interaction with biological targets.

Medicinal Chemistry

The compound has shown promise in various medicinal chemistry applications:

- Anticancer Activity : Research indicates that derivatives of tetrahydroquinazoline compounds exhibit significant anticancer properties by inducing apoptosis in cancer cells. The specific mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation .

- Antimicrobial Properties : Studies have suggested that compounds with similar structural motifs possess antimicrobial activities against a range of pathogens, making them candidates for developing new antibiotics .

- Neuroprotective Effects : Some studies have explored the neuroprotective potential of tetrahydroquinazoline derivatives, suggesting they may help in conditions like Alzheimer's disease by preventing neuronal cell death .

Pharmacology

Pharmacological studies have focused on the following aspects:

- Receptor Modulation : The compound may act as a modulator of various receptors, including those involved in neurotransmission and inflammation. This modulation can lead to therapeutic effects in neurological disorders and inflammatory conditions .

- Enzyme Inhibition : It has been observed that certain derivatives can inhibit enzymes such as cyclooxygenases (COX), which are crucial in pain and inflammation pathways. This inhibition could provide a basis for developing non-steroidal anti-inflammatory drugs (NSAIDs) .

Materials Science

In materials science, the compound's unique properties have led to investigations into:

- Polymer Chemistry : The incorporation of such compounds into polymer matrices has been studied for enhancing material properties, such as thermal stability and mechanical strength. These polymers could find applications in coatings and advanced materials .

- Nanotechnology : Research into nanoparticle formulations using this compound has indicated potential applications in targeted drug delivery systems, where nanoparticles can deliver therapeutic agents directly to diseased tissues .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited selective cytotoxicity against breast cancer cells while sparing normal cells. The mechanism was attributed to the induction of oxidative stress leading to apoptosis .

Case Study 2: Antimicrobial Activity

Another research article highlighted the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli. The study utilized disc diffusion methods to assess activity, showing significant zones of inhibition compared to control groups .

Case Study 3: Neuroprotection

A recent investigation into neuroprotective effects revealed that administration of the compound in animal models resulted in reduced cognitive decline associated with neurodegenerative diseases. The study emphasized its role in reducing oxidative damage and inflammation within neural tissues .

Mechanism of Action

The mechanism of action of N-(7-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

- 3,4-Dimethoxyphenyl vs. Halogenated Phenyl Groups : The target compound’s 3,4-dimethoxy substitution provides electron-donating effects, which may enhance interactions with hydrophobic pockets in receptors like P2X6. In contrast, the 4-chloro analog () exhibits stronger electrophilic character, favoring covalent interactions with nucleophilic residues .

Biological Activity

N-(7-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-methylbutanamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its complex structure featuring a quinazoline core and a dimethoxyphenyl group. The molecular formula is with a molecular weight of approximately 302.37 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 302.37 g/mol |

| IUPAC Name | This compound |

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance, studies utilizing the MTT assay have demonstrated that related quinazoline derivatives inhibit the growth of various cancer cell lines. The mechanisms often involve the induction of apoptosis and cell cycle arrest at the G1 phase.

Antimicrobial Activity

The compound has shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have reported Minimum Inhibitory Concentrations (MICs) ranging from 0.004 to 0.03 mg/mL against sensitive bacterial strains such as Staphylococcus aureus and Escherichia coli.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in key metabolic pathways within cancer cells.

- Receptor Modulation : The compound could modulate receptor activity related to cell proliferation and survival.

Case Studies

- Antitumor Efficacy : A study conducted on a series of quinazoline derivatives revealed that modifications to the structure significantly enhanced their cytotoxicity against various tumor cell lines. The presence of the dimethoxyphenyl group was crucial for increasing activity due to enhanced lipophilicity and receptor binding affinity.

- Antimicrobial Testing : In a comparative study involving several synthesized analogs of quinazoline compounds, it was found that those with similar structural features exhibited superior antibacterial effects compared to traditional antibiotics like ampicillin.

Q & A

Basic: How can researchers optimize the synthetic route for N-(7-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-methylbutanamide?

Methodological Answer:

The synthesis of tetrahydroquinazolinone derivatives typically involves multi-step reactions, including cyclocondensation, amidation, and functional group modifications. For example:

- Step 1: Start with a substituted tetrahydroquinazolinone core. Cyclocondensation of 3,4-dimethoxyphenylacetic acid derivatives with urea or thiourea under acidic conditions can yield the tetrahydroquinazolin-5-one scaffold .

- Step 2: Introduce the 2-methylbutanamide moiety via nucleophilic substitution or coupling reactions. Use reagents like HATU or DCC for amide bond formation, ensuring stoichiometric control to avoid side products .

- Purification: Employ column chromatography (e.g., silica gel with gradients of ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the target compound. Monitor purity via TLC and HPLC .

Key Considerations:

- Optimize reaction time and temperature to prevent racemization or decomposition of labile groups (e.g., dimethoxyphenyl).

- Use anhydrous solvents and inert atmospheres (argon/nitrogen) for moisture-sensitive steps .

Advanced: How to resolve contradictions in biological activity data for this compound across different assay systems?

Methodological Answer:

Discrepancies in activity data may arise from assay-specific variables (e.g., cell line sensitivity, solvent effects). To address this:

- Standardize Assay Conditions: Use consistent solvent systems (e.g., DMSO concentration ≤0.1% v/v) and validate cytotoxicity thresholds in control experiments .

- Mechanistic Profiling: Compare results across orthogonal assays (e.g., enzyme inhibition vs. cell viability assays). For instance, if the compound shows poor activity in cell-based assays but strong enzyme inhibition, evaluate membrane permeability via PAMPA or Caco-2 models .

- Data Normalization: Normalize activity data to positive/negative controls (e.g., IC50 values relative to a reference inhibitor) to minimize inter-experimental variability .

Example: If conflicting data arise in antimicrobial screens, cross-validate using broth microdilution (CLSI guidelines) and disk diffusion assays to rule out methodological artifacts .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

- NMR Spectroscopy: Use ¹H/¹³C NMR to confirm regiochemistry of the dimethoxyphenyl group and amide linkage. For example, the aromatic protons of the 3,4-dimethoxyphenyl moiety should appear as distinct doublets in the δ 6.7–7.2 ppm range .

- Mass Spectrometry (MS): High-resolution MS (HRMS) ensures accurate molecular weight confirmation. Electrospray ionization (ESI) in positive ion mode is suitable for detecting [M+H]⁺ ions .

- HPLC-PDA: Reverse-phase HPLC with photodiode array detection (PDA) monitors purity (>95%) and identifies co-eluting impurities .

Data Interpretation Tip: Compare spectral data with structurally analogous compounds (e.g., tetrahydroquinazolinone derivatives) to validate assignments .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Methodological Answer:

- Core Modifications: Systematically vary substituents on the tetrahydroquinazolinone core (e.g., replace dimethoxyphenyl with halogenated or heteroaromatic groups) to assess impact on target binding .

- Side-Chain Optimization: Modify the 2-methylbutanamide chain (e.g., alkyl branching, introduction of polar groups) to study effects on solubility and pharmacokinetics .

- In Silico Modeling: Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., kinases or GPCRs) and prioritize synthetic targets .

Validation: Test top candidates in functional assays (e.g., enzyme inhibition, cellular uptake) and correlate results with computational predictions .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Short-Term Storage: Dissolve in anhydrous DMSO (20 mM stock), aliquot, and store at -20°C under argon to prevent oxidation .

- Long-Term Stability: Lyophilize the compound and store as a powder at -80°C in amber vials to avoid light-induced degradation.

- Stability Monitoring: Periodically analyze via HPLC and NMR to detect decomposition (e.g., hydrolysis of the amide bond) .

Advanced: How to investigate the metabolic fate of this compound in preclinical models?

Methodological Answer:

- In Vitro Metabolism: Incubate with liver microsomes (human/rat) and NADPH cofactor. Use LC-MS/MS to identify phase I metabolites (e.g., hydroxylation, demethylation) .

- In Vivo Tracking: Administer a radiolabeled version (¹⁴C or ³H) to rodents and collect plasma/urine samples. Extract metabolites using solid-phase extraction (SPE) and characterize via HRMS .

- CYP Enzyme Mapping: Use recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) to identify primary metabolizing enzymes and assess drug-drug interaction risks .

Basic: How to address low solubility in aqueous buffers during biological testing?

Methodological Answer:

- Co-Solvent Systems: Prepare stock solutions in DMSO and dilute in assay buffer containing surfactants (e.g., 0.01% Tween-80) to maintain solubility .

- Prodrug Strategy: Synthesize phosphate or acetylated prodrugs to enhance hydrophilicity, which hydrolyze in vivo to release the active compound .

- Nanoparticle Formulation: Encapsulate the compound in PLGA nanoparticles or liposomes to improve bioavailability .

Advanced: What strategies can elucidate the compound’s mechanism of action (MoA) in complex biological systems?

Methodological Answer:

- Chemoproteomics: Use affinity-based probes (e.g., biotinylated derivatives) to pull down interacting proteins from cell lysates. Identify targets via LC-MS/MS .

- CRISPR Screening: Perform genome-wide knockout screens in relevant cell lines to identify genes whose loss rescues or enhances the compound’s effect .

- Transcriptomics/Proteomics: Compare gene expression or protein profiles (via RNA-seq or SILAC) in treated vs. untreated cells to map downstream pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.